![molecular formula C13H9NO3 B2617606 (2-oxobenzo[cd]indol-1(2H)-yl)acetic acid CAS No. 39273-46-6](/img/structure/B2617606.png)
(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid
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Overview
Description
“(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid” is a chemical compound with the empirical formula C13H9NO3 . It has a molecular weight of 227.22 . The compound is solid in form .
Physical And Chemical Properties Analysis
The compound is solid in form . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Alleviation of Heavy Metal Toxicity in Plants
Research shows that indole-3-acetic acid (IAA), a related compound to (2-oxobenzo[cd]indol-1(2H)-yl)acetic acid, can alleviate cadmium toxicity in wheat seedlings and tea plants. Pretreatment with IAA mitigated stress generated by cadmium, enhancing antioxidant defense activities, and improving plant health under heavy metal stress (Agami & Mohamed, 2013); (Zhang et al., 2019).
Advancement in Synthesis of Derivatives
Studies have reported on the synthesis of novel derivatives of similar compounds, which could have potential applications in various fields, including pharmaceuticals and agrochemicals. For example, the synthesis of benzisothiazolone derivatives (Xu et al., 2006) and novel indole-3-acetic acid analogues with potential antioxidant properties (Naik et al., 2011).
Role in Plant Growth and Development
The metabolism of indole-3-acetic acid, a compound structurally related to this compound, plays a crucial role in plant growth and development. This includes its degradation, which is a key determinant of plant growth. Various metabolic pathways and metabolites of IAA have been identified in plants (Ostin et al., 1998).
Interaction with Metal Ions
Complexes involving anti-inflammatory drugs and metal ions such as Zn(II), Cd(II), and Pt(II) have been synthesized and characterized. This research highlights the potential for this compound analogs to interact with metal ions, which could have implications in medicinal chemistry and environmental studies (Dendrinou-Samara et al., 1998).
Novel Syntheses and Chemical Reactions
There have been significant advancements in the synthesis of compounds structurally related to this compound, including novel synthetic pathways and reactions. This includes the synthesis of indoloketopiperazines through an intramolecular Ugi reaction (Ghandi et al., 2012) and green synthesis approaches for indolone-N-amino acid derivatives (Rongkun et al., 2016).
Safety and Hazards
Sigma-Aldrich, a supplier of the compound, states that they do not collect analytical data for this product and that the buyer assumes responsibility to confirm product identity and/or purity . They also state that the product is sold “as-is” and make no representation or warranty with respect to the product .
Mechanism of Action
Target of Action
Compounds like (2-oxobenzo[cd]indol-1(2H)-yl)acetic acid, which are structurally similar to indole derivatives, often interact with various cellular targets. These could include enzymes, receptors, or other proteins that play crucial roles in cellular processes .
Mode of Action
The compound might bind to its target(s) and modulate their activity. This could result in changes to cellular processes, leading to various downstream effects .
Biochemical Pathways
The compound could potentially influence several biochemical pathways, depending on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its chemical structure, solubility, and stability could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-11(16)7-14-10-6-2-4-8-3-1-5-9(12(8)10)13(14)17/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOJEFXQICMXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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